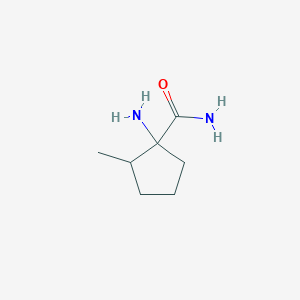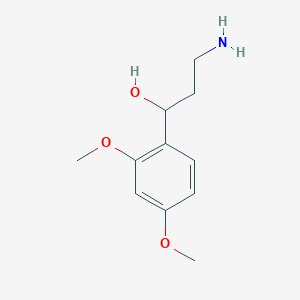
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
概要
説明
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a diethoxymethyl group and a nitrophenyl group attached to the triazole ring
準備方法
The synthesis of 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Synthetic Route
Step 1: Synthesis of the azide precursor.
Step 2: Synthesis of the alkyne precursor.
Step 3: Cycloaddition reaction to form the triazole ring.
-
Reaction Conditions
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: 12-24 hours.
-
Industrial Production
- Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the triazole ring.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Products: Reduced derivatives, such as amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Organic solvents, room temperature to reflux.
Products: Substituted triazole derivatives.
科学的研究の応用
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new catalysts and reagents.
作用機序
The mechanism of action of 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects.
-
Molecular Targets
- Enzymes involved in redox reactions.
- Receptors and ion channels.
-
Pathways Involved
- Oxidative stress pathways.
- Signal transduction pathways.
類似化合物との比較
4-(Diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-(Methoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole.
- 4-(Ethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole.
-
Comparison
- The presence of the diethoxymethyl group in this compound provides unique steric and electronic properties.
- The nitrophenyl group contributes to its redox activity and potential biological effects.
特性
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)



![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)




